(2-(2-(Dimethylamino)acetyl)phenyl)boronic acid

Description

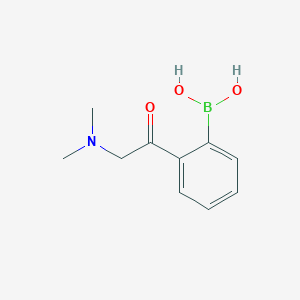

(2-(2-(Dimethylamino)acetyl)phenyl)boronic acid is a boronic acid derivative featuring a phenyl ring substituted at the ortho position with a dimethylamino acetyl group (–CO–CH2–N(CH3)2). Boronic acids are widely utilized in organic synthesis, medicinal chemistry, and materials science due to their ability to form reversible covalent bonds with diols and other nucleophiles.

Properties

Molecular Formula |

C10H14BNO3 |

|---|---|

Molecular Weight |

207.04 g/mol |

IUPAC Name |

[2-[2-(dimethylamino)acetyl]phenyl]boronic acid |

InChI |

InChI=1S/C10H14BNO3/c1-12(2)7-10(13)8-5-3-4-6-9(8)11(14)15/h3-6,14-15H,7H2,1-2H3 |

InChI Key |

QEDGPXQLZANNTI-UHFFFAOYSA-N |

Canonical SMILES |

B(C1=CC=CC=C1C(=O)CN(C)C)(O)O |

Origin of Product |

United States |

Preparation Methods

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a cornerstone for introducing boronic acid groups into aromatic systems. For (2-(2-(Dimethylamino)acetyl)phenyl)boronic acid, a retrosynthetic approach suggests coupling a pre-functionalized aryl halide with a boronic acid precursor.

Procedure :

- Substrate Preparation : Synthesize 2-(2-(dimethylamino)acetyl)phenyl halide (e.g., bromide or iodide) via Friedel-Crafts acylation of dimethylaminoacetyl chloride with benzene, followed by halogenation.

- Borylation : React the aryl halide with bis(pinacolato)diboron (B$$2$$pin$$2$$) under Pd catalysis (e.g., Pd(PPh$$3$$)$$4$$) in the presence of a base (K$$2$$CO$$3$$) and ligand (dppf).

- Deprotection : Hydrolyze the pinacol boronate ester using acidic or oxidative conditions (e.g., NaIO$$_4$$).

Challenges :

Petasis Borono-Mannich Reaction

The Petasis reaction enables simultaneous introduction of boronic acid and amine groups via a three-component coupling. This method is ideal for assembling the target compound’s dimethylamino and boronic acid functionalities in one step.

Procedure :

- Components : Combine 2-acetylphenylboronic acid, dimethylamine, and formaldehyde.

- Reaction Conditions : Conduct in a polar aprotic solvent (THF or DMF) at 60–80°C for 12–24 hours.

Mechanistic Insight :

- The boronic acid forms a tetracoordinate complex with the iminium ion derived from dimethylamine and formaldehyde.

- Nucleophilic attack by the acetylated aryl group yields the desired product.

Limitations :

Stepwise Functionalization via Intermediate Protection

A sequential approach involving protection of the boronic acid group during synthesis is often necessary to prevent undesired reactions.

Procedure :

- Boronate Ester Formation : Protect the boronic acid as a pinacol ester using pinacol and MgSO$$_4$$ in THF.

- Acetylation and Amination : Introduce the acetyl and dimethylamino groups via Friedel-Crafts acylation and subsequent reductive amination.

- Deprotection : Remove the pinacol group using a two-step protocol with diethanolamine and oxidative cleavage.

Advantages :

Analytical Comparison of Methods

Optimization Strategies and Challenges

Catalytic System Tuning

Chemical Reactions Analysis

Types of Reactions

(2-(2-(Dimethylamino)acetyl)phenyl)boronic acid undergoes various chemical reactions, including:

Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.

Reduction: Reduction reactions can convert the boronic acid to a borane derivative.

Substitution: The compound can participate in substitution reactions, particularly in the presence of a suitable leaving group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Palladium catalysts and bases like potassium carbonate are frequently employed in substitution reactions.

Major Products

The major products formed from these reactions include boronic esters, borates, and various substituted derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

(2-(2-(Dimethylamino)acetyl)phenyl)boronic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which (2-(2-(Dimethylamino)acetyl)phenyl)boronic acid exerts its effects involves the interaction of the boronic acid group with various molecular targets. The boron atom can form reversible covalent bonds with diols and other nucleophiles, making it a valuable tool in molecular recognition and catalysis . The compound’s dimethylamino group can also participate in hydrogen bonding and electrostatic interactions, further enhancing its reactivity and specificity .

Comparison with Similar Compounds

Comparison with Structurally Similar Boronic Acid Derivatives

(2-((Dimethylamino)methyl)phenyl)boronic Acid

- Structure: Differs by having a dimethylaminomethyl (–CH2–N(CH3)2) group instead of dimethylamino acetyl.

- For instance, compounds with phenoxy methyl substituents (e.g., [2-[[4-(2-methoxyethyl)phenoxy]methyl]phenyl]boronic acid) showed potent inhibition of fungal histone deacetylase (IC50 ~1 µM), outperforming trichostatin A . The acetyl group in the target compound may enhance hydrogen-bonding interactions, improving specificity.

(3-(Dimethylcarbamoyl)phenyl)boronic Acid

- Structure : Features a dimethylcarbamoyl (–CON(CH3)2) group at the meta position.

- Impact : The carbamoyl group is bulkier and less polar than acetyl, which may reduce membrane permeability but increase stability against metabolic degradation. Similarity scoring (0.97–1.00 vs. acetyl derivatives) suggests overlapping pharmacophoric features, but the meta substitution could lead to distinct target engagement .

(4-(Dimethylamino)phenyl)boronic Acid

- Structure: A para-substituted dimethylamino group without the acetyl linker.

- Application : Used in Suzuki-Miyaura couplings to synthesize biphenyl pyrazolone derivatives (e.g., compound 15 in ), highlighting its utility in medicinal chemistry. The para substitution may reduce steric hindrance compared to the ortho-substituted target compound, favoring different synthetic pathways .

Pharmacological and Cytotoxic Profiles

PKM2 Activators

The compound (E/Z)-(4-(3-(2-((4-chlorophenyl)amino)-4-(dimethylamino)thiazol-5-yl)-2-(ethoxycarbonyl)-3-oxoprop-1-en-1-yl)phenyl)boronic acid (6c) demonstrated potent activation of tumor pyruvate kinase M2 (PKM2) at 80 nM, with selective cytotoxicity against cancer cells . The dimethylamino group in 6c likely contributes to its bioactivity, suggesting that the target compound’s acetyl group may further optimize PKM2 binding through conformational flexibility.

Antifungal Activity

Phenoxy methyl-substituted boronic acids () inhibited appressorium formation in Magnaporthe oryzae at 1 µM, comparable to trichostatin A. The target compound’s acetyl group could mimic these effects by interacting with HDAC active sites, though in vitro validation is needed.

Physicochemical Properties

| Compound | Molecular Weight | Key Substituents | Solubility Considerations |

|---|---|---|---|

| Target Compound | ~237.04* | –B(OH)2, –CO–CH2–N(CH3)2 | Enhanced solubility due to polar acetyl and dimethylamino groups |

| (2-((Dimethylamino)methyl)phenyl)boronic acid | 179.03 | –B(OH)2, –CH2–N(CH3)2 | Lower polarity; reduced hydrogen-bonding capacity |

| (3-(Dimethylcarbamoyl)phenyl)boronic acid | 207.04 | –B(OH)2, –CON(CH3)2 | High stability but lower solubility in aqueous media |

*Calculated based on molecular formula C10H14BNO3.

Biological Activity

(2-(2-(Dimethylamino)acetyl)phenyl)boronic acid is a compound of interest in medicinal chemistry due to its diverse biological activities. Boronic acids and their derivatives have been extensively studied for their potential therapeutic applications, particularly in oncology and as enzyme inhibitors. This article aims to provide a comprehensive overview of the biological activity of this specific compound, including its mechanisms of action, case studies, and relevant research findings.

- Molecular Formula : C12H16BNO2

- Molecular Weight : 219.07 g/mol

- IUPAC Name : 2-(2-(dimethylamino)acetyl)phenylboronic acid

The biological activity of this compound primarily involves its interaction with various biological targets:

- Proteasome Inhibition : Similar to other boronic acids, this compound may act as a proteasome inhibitor, which is crucial for regulating protein degradation pathways in cells. Inhibition of the proteasome can lead to cell cycle arrest and apoptosis in cancer cells .

- Enzyme Interaction : The boronic acid moiety allows for reversible covalent binding to serine residues in enzymes, which can modulate their activity. This property is particularly relevant in the context of enzymes involved in cancer progression and inflammation .

- Anticancer Activity : Studies have shown that compounds with similar structures exhibit significant anticancer properties by inducing cell cycle arrest at the G2/M phase, leading to inhibited growth of various cancer cell lines .

Biological Activity Overview

Case Studies

- Anticancer Efficacy : A study demonstrated that a related boronic acid derivative exhibited an IC50 value of 6.74 nM against multiple myeloma cells, suggesting that this compound could have similar efficacy . The mechanism involved disruption of proteasome function, leading to accumulation of pro-apoptotic factors.

- Enzyme Interaction Studies : Research indicated that boronic acids can selectively inhibit β-lactamases, which are critical in antibiotic resistance. The structural features of this compound suggest potential effectiveness against these enzymes, contributing to its profile as a promising antibacterial agent .

- Glucose-Sensitive Drug Delivery : Boronic acids have been utilized in developing glucose-sensitive drug delivery systems. This compound's ability to form reversible covalent bonds with diols makes it suitable for controlled release applications in diabetes management .

Research Findings

Recent studies have highlighted the following findings regarding this compound:

- Cytotoxicity Profiles : Testing against various cancer cell lines showed that this compound could induce significant cytotoxic effects, with mechanisms involving apoptosis and cell cycle disruption.

- Selectivity for Cancer Cells : Compared to normal cells, the compound demonstrated higher selectivity towards cancerous cells, indicating its potential for targeted therapy .

- Pharmacokinetics : Preliminary pharmacokinetic studies suggest favorable absorption and distribution profiles, although further optimization is needed for clinical applications .

Q & A

Q. What are the key challenges in synthesizing (2-(2-(dimethylamino)acetyl)phenyl)boronic acid, and how can they be methodologically addressed?

Synthesis of this compound faces challenges in regioselectivity and purification. The dimethylamino-acetyl group may sterically hinder boronation, requiring optimized reaction conditions. Evidence from analogous 2-(aminomethyl)phenylboronic acids suggests using palladium-catalyzed Miyaura borylation with pinacol borane, followed by deprotection . Purification issues, such as boroxine formation or silica gel binding, can be mitigated via lyophilization under acidic conditions or reverse-phase HPLC with trifluoroacetic acid as a stabilizer .

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

Combined spectroscopic techniques are critical:

- 1H/13C NMR : Look for characteristic peaks: dimethylamino protons (δ ~2.2–2.5 ppm), acetyl carbonyl (δ ~200–210 ppm in 13C), and boronic acid protons (δ ~7.5–8.5 ppm, broad if hydrated) .

- LC-MS : Confirm molecular ion ([M+H]+ at m/z ≈ 236.1) and monitor boroxine byproducts (e.g., [M−H2O]+) .

- FT-IR : Verify B–O (∼1340 cm⁻¹) and B–OH (∼3200 cm⁻¹) stretches .

Q. What are the recommended storage conditions to prevent degradation of this boronic acid?

Store at −20°C under inert gas (argon) to minimize boroxine formation. Lyophilized powders are stable for months if kept anhydrous. For aqueous solutions, adjust pH to 4–6 with ammonium acetate to stabilize the boronic acid group .

Advanced Research Questions

Q. How can contradictory data in binding affinity studies (e.g., saccharide vs. protein targets) be systematically analyzed?

Contradictions often arise from pH-dependent binding or competing equilibria. For saccharide recognition (e.g., glucose), use isothermal titration calorimetry (ITC) at physiological pH (7.4) to measure binding constants (Ka), noting that the dimethylamino group may enhance water solubility but reduce affinity due to steric effects . For protein targets (e.g., kinases), surface plasmon resonance (SPR) under varying ionic strengths can differentiate specific vs. nonspecific interactions . Cross-validate with computational docking (e.g., AutoDock Vina) to identify plausible binding modes .

Q. What strategies improve the efficiency of Suzuki-Miyaura cross-coupling reactions involving this boronic acid?

- Catalyst Selection : Use Pd(PPh3)4 or SPhos-Pd-G3 for sterically hindered aryl halides .

- Solvent Optimization : Employ DMF/H2O (3:1) with K2CO3 to enhance solubility of the boronic acid .

- Microwave Assistance : Reduce reaction time (e.g., 15 min at 100°C) while maintaining yields >80% .

- Post-Reaction Quenching : Add EDTA to chelate residual Pd, simplifying purification .

Q. How can researchers resolve low yields in multi-step syntheses involving this compound?

- Intermediate Trapping : Isolate and characterize intermediates (e.g., acetyl-protected boronic esters) via TLC or inline IR .

- DoE (Design of Experiments) : Vary temperature, catalyst loading, and stoichiometry to identify critical parameters. For example, excess boronic acid (1.5 eq) may compensate for hydrolysis losses .

- In Situ Monitoring : Use ReactIR to track boronic acid consumption and optimize reaction termination .

Methodological Tables

Q. Table 1. Key Spectroscopic Data for Structural Validation

| Technique | Key Peaks/Features | Reference |

|---|---|---|

| 1H NMR | δ 2.2–2.5 (6H, dimethylamino), δ 7.5–8.5 (aryl) | |

| 13C NMR | δ 200–210 (acetyl carbonyl) | |

| LC-MS (ESI+) | m/z 236.1 [M+H]+ | |

| FT-IR | B–O (1340 cm⁻¹), B–OH (3200 cm⁻¹) |

Q. Table 2. Optimized Suzuki-Miyaura Reaction Conditions

| Parameter | Optimal Condition | Yield (%) | Reference |

|---|---|---|---|

| Catalyst | Pd(PPh3)4 | 85–90 | |

| Solvent | DMF/H2O (3:1) | 82 | |

| Temperature/Time | 100°C, 15 min (microwave) | 88 | |

| Base | K2CO3 | 80 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.